molecular formula C20H27F3N2O2 B11449789 N~2~-(cyclohexylcarbonyl)-N-[3-(trifluoromethyl)phenyl]leucinamide

N~2~-(cyclohexylcarbonyl)-N-[3-(trifluoromethyl)phenyl]leucinamide

Cat. No.: B11449789
M. Wt: 384.4 g/mol
InChI Key: DBHFERLVTUHYMQ-UHFFFAOYSA-N
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Description

N~2~-(cyclohexylcarbonyl)-N-[3-(trifluoromethyl)phenyl]leucinamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyclohexylcarbonyl group and a trifluoromethylphenyl group attached to a leucinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(cyclohexylcarbonyl)-N-[3-(trifluoromethyl)phenyl]leucinamide typically involves the following steps:

    Formation of the cyclohexylcarbonyl group: This can be achieved by reacting cyclohexanone with a suitable reagent such as an acid chloride or anhydride.

    Introduction of the trifluoromethylphenyl group: This step involves the reaction of a trifluoromethylbenzene derivative with a suitable nucleophile.

    Coupling with leucinamide: The final step involves coupling the cyclohexylcarbonyl and trifluoromethylphenyl intermediates with leucinamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~2~-(cyclohexylcarbonyl)-N-[3-(trifluoromethyl)phenyl]leucinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-(cyclohexylcarbonyl)-N-[3-(trifluoromethyl)phenyl]leucinamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(cyclohexylcarbonyl)-N-phenylleucinamide: Lacks the trifluoromethyl group.

    N~2~-(cyclohexylcarbonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide: Contains a glycine backbone instead of leucine.

    N~2~-(cyclohexylcarbonyl)-N-[4-(trifluoromethyl)phenyl]leucinamide: Has the trifluoromethyl group in a different position on the phenyl ring.

Uniqueness

N~2~-(cyclohexylcarbonyl)-N-[3-(trifluoromethyl)phenyl]leucinamide is unique due to the specific combination of functional groups and the position of the trifluoromethyl group on the phenyl ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H27F3N2O2

Molecular Weight

384.4 g/mol

IUPAC Name

N-[4-methyl-1-oxo-1-[3-(trifluoromethyl)anilino]pentan-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C20H27F3N2O2/c1-13(2)11-17(25-18(26)14-7-4-3-5-8-14)19(27)24-16-10-6-9-15(12-16)20(21,22)23/h6,9-10,12-14,17H,3-5,7-8,11H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

DBHFERLVTUHYMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)NC(=O)C2CCCCC2

Origin of Product

United States

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